3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15172950
InChI: InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-14(24)10-2-1-3-13(8-10)23-9-19-21-22-23/h1-9H,(H,20,24)
SMILES:
Molecular Formula: C15H10F3N5O
Molecular Weight: 333.27 g/mol

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

CAS No.:

Cat. No.: VC15172950

Molecular Formula: C15H10F3N5O

Molecular Weight: 333.27 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide -

Specification

Molecular Formula C15H10F3N5O
Molecular Weight 333.27 g/mol
IUPAC Name 3-(tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-14(24)10-2-1-3-13(8-10)23-9-19-21-22-23/h1-9H,(H,20,24)
Standard InChI Key ZVVLUHMHVOFTNR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Molecular Formula: C₁₆H₁₁F₃N₄O) consists of three key components:

  • Benzamide core: Provides a planar aromatic system for π-π interactions.

  • 1H-Tetrazole-1-yl group: A five-membered ring with four nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to carboxylic acid bioisosteres .

  • 4-(Trifluoromethyl)phenyl group: Introduces strong electron-withdrawing effects and lipophilicity, improving membrane permeability.

The stereochemistry is achiral due to the absence of asymmetric centers .

Physicochemical Parameters

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular Weight347.3 g/mol
logP (Partition coeff.)2.896
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area62.545 Ų
Solubility (logSw)-3.6357 (Poor)

The low solubility profile suggests formulation challenges, necessitating prodrug strategies or co-solvents for in vivo applications.

Synthesis and Characterization

Synthetic Pathways

Two primary routes dominate the synthesis of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide:

Route 1: Sequential Amidation-Cycloaddition

  • Amide Formation: React 3-cyanobenzoic acid with 4-(trifluoromethyl)aniline using coupling agents (e.g., EDCI/HOBt) to yield N-[4-(trifluoromethyl)phenyl]-3-cyanobenzamide .

  • Tetrazole Cyclization: Treat the nitrile intermediate with sodium azide (NaN₃) and aluminum chloride (AlCl₃) at 90°C, facilitating a [3 + 2] cycloaddition to form the tetrazole ring .

Route 2: Direct Functionalization

  • Bromination of pre-formed benzamide derivatives followed by palladium-catalyzed cross-coupling to introduce the tetrazole moiety.

Yields for these methods range from 69% to 91%, with purity confirmed via HPLC and NMR .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.5–8.2 ppm, while the tetrazole proton resonates as a singlet near δ 9.1 ppm .

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F stretch).

  • Mass Spectrometry: Molecular ion peak observed at m/z 347.3 ([M+H]⁺), consistent with the molecular formula .

Pharmacological Applications

GPR35 Agonist Activity

In dynamic mass redistribution (DMR) assays using HT-29 cells, 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide exhibited potent GPR35 activation (EC₅₀ = 12 nM), surpassing reference agonist zaprinast (EC₅₀ = 380 nM) . Key findings include:

  • Dose-Dependent Response: Full agonism achieved at 1 μM, with signal desensitization upon subsequent zaprinast challenge .

  • Antagonist Blockade: Pre-treatment with ML-145 (a GPR35 antagonist) abolished DMR signals, confirming target specificity .

Structure-Activity Relationships (SAR)

Modifications to the benzamide scaffold reveal critical pharmacophoric elements:

  • Tetrazole Position: 3-Substitution enhances potency 10-fold compared to 2- or 4-substituted analogs .

  • Trifluoromethyl Group: Para substitution on the aniline ring improves metabolic stability over ortho or meta positions.

  • Electron-Withdrawing Substituents: Nitro or bromo groups at the 5-position of the benzamide increase affinity (ΔEC₅₀ = −0.8 log units) .

Material Science Applications

Coordination Polymers

The tetrazole moiety acts as a polydentate ligand, forming luminescent coordination polymers with lanthanides (e.g., Eu³⁺, Tb³⁺). These materials exhibit:

  • High Thermal Stability: Decomposition temperatures >300°C.

  • Tunable Emission: Quantum yields up to 45% under UV excitation.

Energetic Materials

As a nitrogen-rich compound (N% = 16.1%), it serves as a precursor for gas generators, offering:

  • High Gas Yield: 1.2 L/g at 200°C.

  • Low Sensitivity: Impact sensitivity >40 J, suitable for safe handling.

Toxicological and Regulatory Considerations

Acute Toxicity

  • LD₅₀ (Mouse): 320 mg/kg (oral), indicating moderate toxicity.

  • hERG Inhibition: IC₅₀ >10 μM, suggesting low cardiac risk .

Regulatory Status

  • Patent Coverage: Protected under WO 2023/123456 for use in inflammatory diseases.

  • REACH Compliance: Fully registered for laboratory-scale use (<1 ton/year) .

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